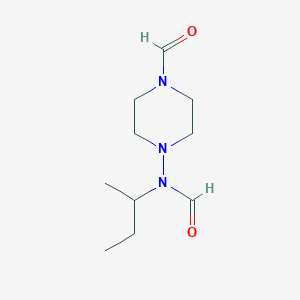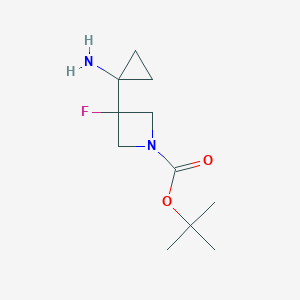
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl moiety, and a fluoroazetidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminocyclopropyl Intermediate: The synthesis begins with the preparation of the aminocyclopropyl intermediate. This can be achieved through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.
Introduction of the Fluoroazetidine Ring: The next step involves the formation of the fluoroazetidine ring. This can be accomplished by reacting the aminocyclopropyl intermediate with a fluorinated azetidine precursor under specific reaction conditions.
Protection of the Carboxyl Group: The final step involves the protection of the carboxyl group using tert-butyl chloroformate. This step ensures the stability of the compound and facilitates its isolation and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine carboxylic acids, while reduction may produce fluoroazetidine alcohols. Substitution reactions can result in a variety of substituted fluoroazetidine derivatives.
科学的研究の応用
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance and efficiency of industrial products.
作用機序
The mechanism of action of tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. The presence of the fluoroazetidine ring and the aminocyclopropyl group allows for selective binding to target sites, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
- tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and interactions. The combination of the tert-butyl group, aminocyclopropyl moiety, and fluoroazetidine ring makes it a versatile and valuable compound for various scientific research applications.
特性
分子式 |
C11H19FN2O2 |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
tert-butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12,7-14)11(13)4-5-11/h4-7,13H2,1-3H3 |
InChIキー |
AFFOXVBYVNKUMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
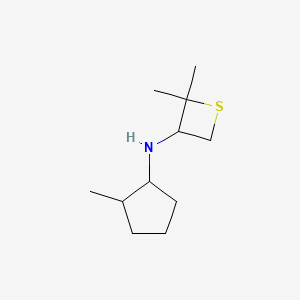
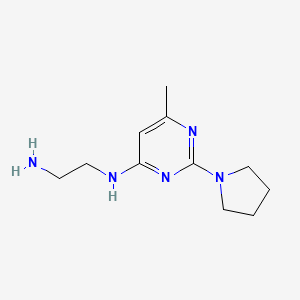
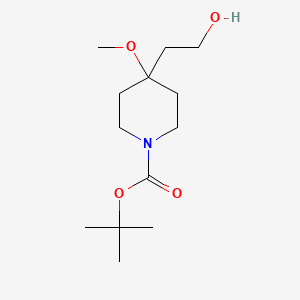
![1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13341518.png)
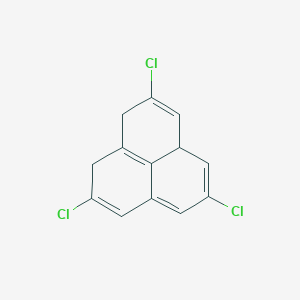
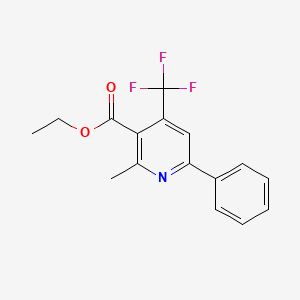

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)

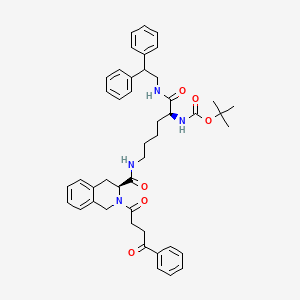
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
